molecular formula C18H18N4O4S B12903820 Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate CAS No. 785711-83-3

Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate

Cat. No.: B12903820
CAS No.: 785711-83-3
M. Wt: 386.4 g/mol
InChI Key: BGTOQYXRUVZDFP-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-5-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrole ring substituted with various functional groups, including a pyridinyl-oxadiazole moiety and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dimethyl-5-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced through the reaction of a hydrazide with an appropriate carboxylic acid derivative, followed by cyclization.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-5-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole and oxadiazole rings.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) are commonly used.

    Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH) can be employed for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound’s potential biological activity can be explored for use as a pharmaceutical lead compound. Its structure suggests it could interact with various biological targets.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dimethyl-5-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate would depend on its specific application. In a biological context, the compound could interact with enzymes or receptors, modulating their activity. The pyridinyl-oxadiazole moiety might bind to specific sites on proteins, altering their function. The ester group could also be hydrolyzed in vivo, releasing the active carboxylic acid form of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,4-dimethyl-5-(2-((5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate: This compound is similar but features a thiadiazole ring instead of an oxadiazole ring.

    Ethyl 2,4-dimethyl-5-(2-((5-(pyridin-4-yl)-1,2,4-triazol-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate: This compound has a triazole ring instead of an oxadiazole ring.

Uniqueness

Ethyl 2,4-dimethyl-5-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the pyrrole, pyridinyl, and oxadiazole rings, along with the ester group, makes this compound particularly versatile for various applications.

Properties

CAS No.

785711-83-3

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 2,4-dimethyl-5-[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C18H18N4O4S/c1-4-25-17(24)14-10(2)15(20-11(14)3)13(23)9-27-18-22-21-16(26-18)12-5-7-19-8-6-12/h5-8,20H,4,9H2,1-3H3

InChI Key

BGTOQYXRUVZDFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3)C

Origin of Product

United States

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